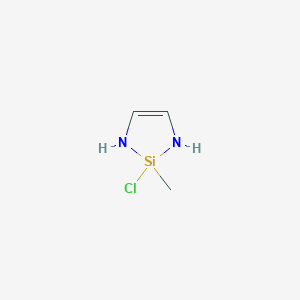
2-Chloro-2-methyl-2,3-dihydro-1H-1,3,2-diazasilole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-2-methyl-2,3-dihydro-1H-1,3,2-diazasilole is an organosilicon compound that features a unique diazasilole ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-methyl-2,3-dihydro-1H-1,3,2-diazasilole typically involves the reaction of 1,3-dimethylimidazolidine with phosgene or similar chlorinating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
化学反应分析
Types of Reactions
2-Chloro-2-methyl-2,3-dihydro-1H-1,3,2-diazasilole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alkoxides, and thiols. These reactions are typically carried out in polar solvents such as dimethylformamide or tetrahydrofuran.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Various substituted diazasilole derivatives.
Oxidation Products: Oxidized forms of the diazasilole ring.
Reduction Products: Reduced forms of the diazasilole ring.
科学研究应用
2-Chloro-2-methyl-2,3-dihydro-1H-1,3,2-diazasilole has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Biological Studies: Researchers explore its potential biological activity and its use in the development of new pharmaceuticals.
作用机制
The mechanism of action of 2-Chloro-2-methyl-2,3-dihydro-1H-1,3,2-diazasilole involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds with different properties. The specific pathways and molecular targets depend on the nature of the reaction and the reagents used .
相似化合物的比较
Similar Compounds
- 2-Chloro-1,3-dimethylimidazolinium chloride
- 2,2-Difluoro-1,3-dimethylimidazolidine
- 1,3-Dimethylimidazolidine
Uniqueness
2-Chloro-2-methyl-2,3-dihydro-1H-1,3,2-diazasilole is unique due to its specific diazasilole ring structure, which imparts distinct chemical properties.
属性
CAS 编号 |
592529-30-1 |
|---|---|
分子式 |
C3H7ClN2Si |
分子量 |
134.64 g/mol |
IUPAC 名称 |
2-chloro-2-methyl-1,3-dihydro-1,3,2-diazasilole |
InChI |
InChI=1S/C3H7ClN2Si/c1-7(4)5-2-3-6-7/h2-3,5-6H,1H3 |
InChI 键 |
FXVNZIVWTZCMQO-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(NC=CN1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


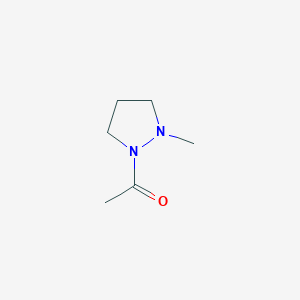
![Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate](/img/structure/B14225847.png)
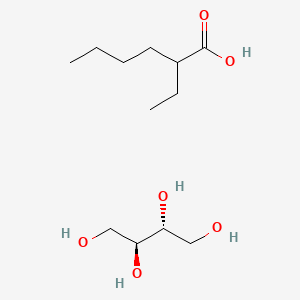
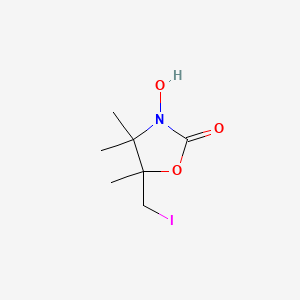
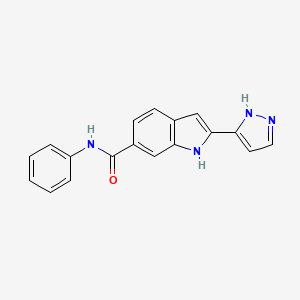
![Azetidine, 3-butyl-2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)-](/img/structure/B14225880.png)
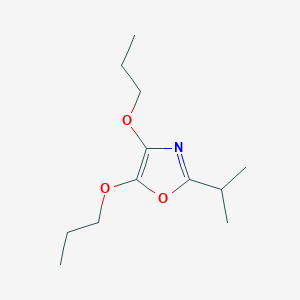
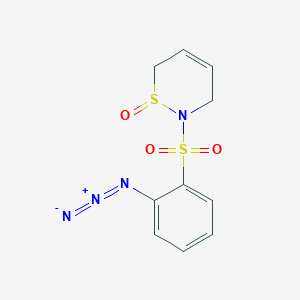
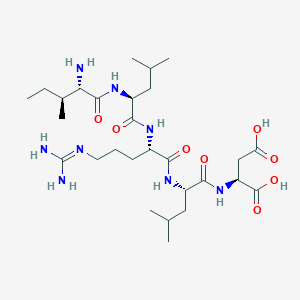
![(2S)-1-({2-[(2-Phenylethyl)amino]ethyl}amino)propan-2-ol](/img/structure/B14225900.png)
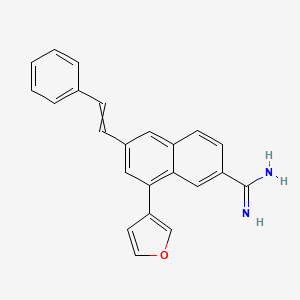

![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-6-carboxamide](/img/structure/B14225919.png)
![Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone](/img/structure/B14225923.png)
